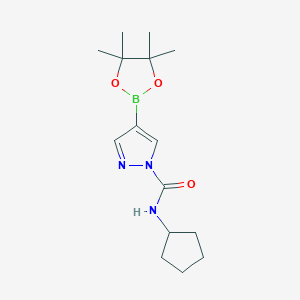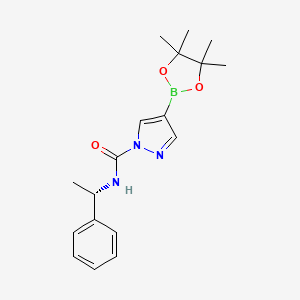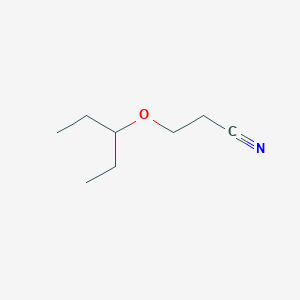![molecular formula C18H21NO2 B8150145 (S)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150145.png)
(S)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in various scientific fields. This compound features a biphenyl structure with a methyl group and an amino acid derivative, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives and amino acid precursors.
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where the biphenyl aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The final step involves esterification of the amino acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitriles under specific conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The biphenyl core allows for various substitution reactions, such as halogenation or nitration, depending on the desired functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and enantioselective reactions.
Biology
Biologically, this compound can be used in the study of enzyme interactions and protein binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar amino acid derivatives in biological systems.
Medicine
In medicine, (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is investigated for its potential as a pharmaceutical intermediate. Its structure is similar to that of certain drug molecules, making it a candidate for drug development and testing.
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows for hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-ethyl 2-amino-3-phenylpropanoate: Lacks the biphenyl structure, making it less hydrophobic.
(S)-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with different substitution patterns on the biphenyl ring.
Uniqueness
(S)-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
ethyl (2S)-2-amino-3-[3-(3-methylphenyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-21-18(20)17(19)12-14-7-5-9-16(11-14)15-8-4-6-13(2)10-15/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDUKHQGINFDHC-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=CC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(S)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150138.png)
![(S)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150153.png)
